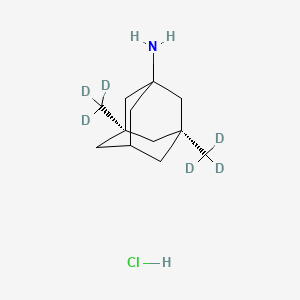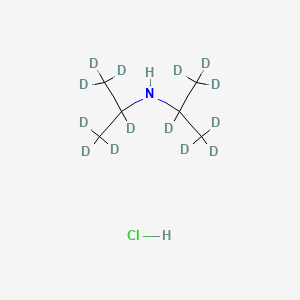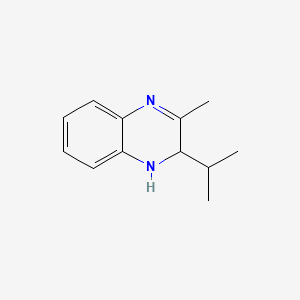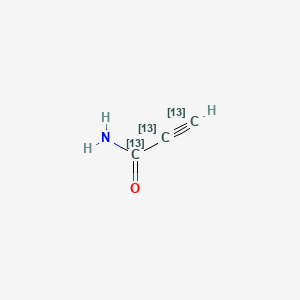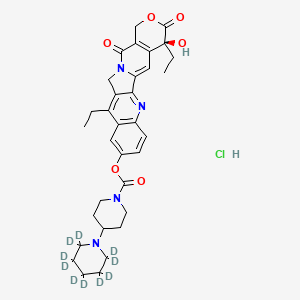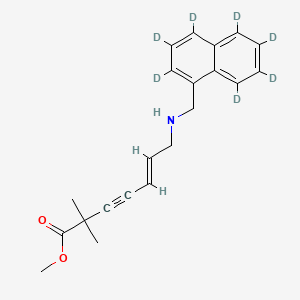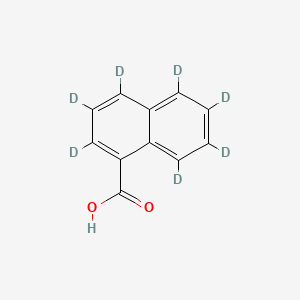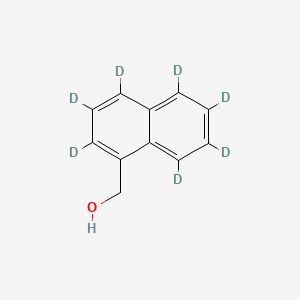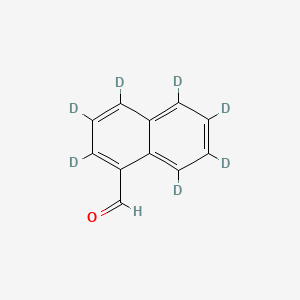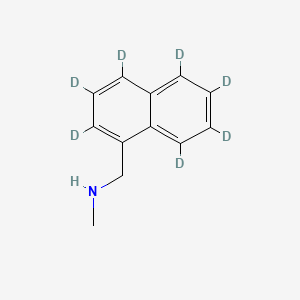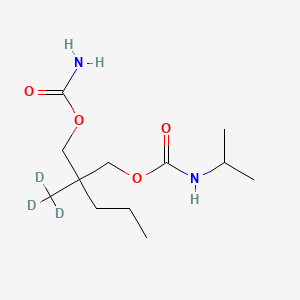
N-(2-Maleimidoethyl)-6-t-Boc-aminohexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Maleimidoethyl)-6-t-Boc-aminohexanamide is a chemical compound known for its versatile applications in various scientific fields. It is characterized by the presence of a maleimide group, which is highly reactive towards thiol groups, making it useful in bioconjugation and crosslinking reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Maleimidoethyl)-6-t-Boc-aminohexanamide typically involves the reaction of 6-aminohexanoic acid with tert-butyl chloroformate to form the t-Boc protected amino acid. This intermediate is then reacted with N-(2-maleimidoethyl)amine under appropriate conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common in the quality assurance process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Maleimidoethyl)-6-t-Boc-aminohexanamide undergoes various chemical reactions, including:
Substitution Reactions: The maleimide group reacts with thiol groups to form stable thioether bonds.
Hydrolysis: The t-Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include thiol-containing compounds such as cysteine or glutathione. The reactions are typically carried out in aqueous buffers at neutral pH.
Hydrolysis: Acidic conditions using trifluoroacetic acid (TFA) are commonly employed to remove the t-Boc group.
Major Products Formed
Substitution Reactions: The major products are thioether-linked conjugates.
Hydrolysis: The major product is the free amine derivative of the compound.
Aplicaciones Científicas De Investigación
N-(2-Maleimidoethyl)-6-t-Boc-aminohexanamide has a wide range of applications in scientific research:
Chemistry: Used as a crosslinking agent in polymer chemistry.
Biology: Employed in protein labeling and detection studies.
Medicine: Utilized in the development of drug delivery systems and bioconjugates.
Industry: Applied in the production of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of N-(2-Maleimidoethyl)-6-t-Boc-aminohexanamide involves the formation of covalent bonds with thiol groups on proteins or other biomolecules. This interaction is facilitated by the maleimide group, which is highly reactive towards thiols. The resulting thioether bonds are stable and resistant to hydrolysis, making them ideal for bioconjugation applications.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Maleimidoethyl)-5-dimethylamino-1-naphthalenesulfonamide
- N-(2-Maleimidoethyl)-ethylenediamine-N,N,N’,N’-tetraacetic acid, Monoamide
- N-(2-Maleimidoethyl)-diethylenetriaminepentaacetic acid, Monoamide
Uniqueness
N-(2-Maleimidoethyl)-6-t-Boc-aminohexanamide is unique due to its specific structure, which combines a maleimide group with a t-Boc protected aminohexanamide. This combination allows for selective reactivity and stability, making it particularly useful in applications requiring precise bioconjugation and crosslinking.
Propiedades
IUPAC Name |
tert-butyl N-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O5/c1-17(2,3)25-16(24)19-10-6-4-5-7-13(21)18-11-12-20-14(22)8-9-15(20)23/h8-9H,4-7,10-12H2,1-3H3,(H,18,21)(H,19,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZAILOIXILPGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCC(=O)NCCN1C(=O)C=CC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662061 |
Source


|
| Record name | tert-Butyl (6-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]amino}-6-oxohexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076198-36-1 |
Source


|
| Record name | tert-Butyl (6-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]amino}-6-oxohexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

